molecular formula C19H19N3O4 B7710676 N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7710676
M. Wt: 353.4 g/mol
InChI Key: FXWXQTFDKQIEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MOPEP and is primarily used for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of MOPEP involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation. MOPEP inhibits the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
MOPEP has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been reported to possess anti-tumor properties by inducing apoptosis in cancer cells. MOPEP has been shown to be well-tolerated and safe in animal studies.

Advantages and Limitations for Lab Experiments

MOPEP is a relatively new compound, and its potential therapeutic applications are still being explored. One advantage of MOPEP is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. However, the limitations of MOPEP include its low solubility in water and its moderate yield in the synthesis method.

Future Directions

There are several future directions for the research on MOPEP. One potential direction is the exploration of its therapeutic applications in various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of its potential as a chemotherapeutic agent for various types of cancer. Further studies are also needed to optimize the synthesis method of MOPEP and improve its solubility in water.
Conclusion:
In conclusion, MOPEP is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable candidate for further research. The inhibition of the NF-κB pathway is the main mechanism of action of MOPEP, and its biochemical and physiological effects have been extensively studied in animal models. However, further research is needed to optimize its synthesis method and explore its full therapeutic potential.

Synthesis Methods

The synthesis of MOPEP involves the reaction between 2-methoxybenzoyl chloride and 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with propanoic acid to obtain MOPEP. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

MOPEP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. It has been reported to possess anti-inflammatory, analgesic, and anti-tumor properties. MOPEP has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are associated with various inflammatory disorders.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-14-9-7-13(8-10-14)19-21-18(26-22-19)12-11-17(23)20-15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWXQTFDKQIEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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